N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine
Overview
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a pyridine ring, and a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction under microwave irradiation.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorine atom is added to the phenyl ring.
Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, often using Suzuki-Miyaura coupling conditions.
Formation of the Butan-1-amine Chain: The butan-1-amine chain is synthesized and attached to the pyrazole ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the microwave-assisted reactions and large-scale chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially reducing the double bonds within the ring structure.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a probe to study biological pathways and molecular interactions, especially those involving pyrazole and pyridine derivatives.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity to these targets, while the pyrazole and pyridine rings facilitate specific interactions with active sites. This compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole and fluorophenyl groups but differs in the presence of a naphthalene ring instead of a pyridine ring.
N-(4-fluorophenyl)-2-methyl-N-[1-(2-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carboxamide: Similar in having a fluorophenyl group and a pyrazole ring, but with different substituents on the pyrazole ring.
Uniqueness
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine is unique due to its combination of a pyrazole ring with a fluorophenyl group and a pyridine ring, which provides distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4/c1-21(2,3)11-19(16-5-4-10-23-12-16)24-13-17-14-25-26-20(17)15-6-8-18(22)9-7-15/h4-10,12,14,19,24H,11,13H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLQAUMBBVFVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CN=CC=C1)NCC2=C(NN=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.